molecular formula C13H8FNO B14125785 5-Fluoro-2-phenyl-1,3-benzoxazole

5-Fluoro-2-phenyl-1,3-benzoxazole

Cat. No.: B14125785
M. Wt: 213.21 g/mol
InChI Key: MMXYDZNKSGZJLP-UHFFFAOYSA-N
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Description

5-Fluoro-2-phenyl-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety. The incorporation of a fluorine atom at the 5-position and a phenyl group at the 2-position enhances its chemical properties and potential applications. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-phenyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with a fluorinated benzaldehyde under acidic or basic conditions. One common method is the reaction of 2-aminophenol with 5-fluoro-2-phenylbenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) under reflux conditions . Another approach involves the use of a metal catalyst, such as palladium, to facilitate the cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of microwave-assisted synthesis and solvent-free conditions are also explored to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-phenyl-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Potassium fluoride (KF), tetrabutylammonium fluoride (TBAF)

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-phenyl-1,3-benzoxazole involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C13H8FNO

Molecular Weight

213.21 g/mol

IUPAC Name

5-fluoro-2-phenyl-1,3-benzoxazole

InChI

InChI=1S/C13H8FNO/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H

InChI Key

MMXYDZNKSGZJLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)F

Origin of Product

United States

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